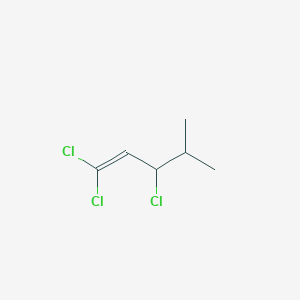

1,1,3-Trichloro-4-methylpent-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65696-60-8 |

|---|---|

Molecular Formula |

C6H9Cl3 |

Molecular Weight |

187.5 g/mol |

IUPAC Name |

1,1,3-trichloro-4-methylpent-1-ene |

InChI |

InChI=1S/C6H9Cl3/c1-4(2)5(7)3-6(8)9/h3-5H,1-2H3 |

InChI Key |

FTDJYHJIEOFRNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=C(Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1,3 Trichloro 4 Methylpent 1 Ene

Electrophilic Addition Reactions at the Alkene Moiety

The double bond in 1,1,3-Trichloro-4-methylpent-1-ene is electron-deficient due to the presence of two electron-withdrawing chlorine atoms on one of the vinylic carbons. This significantly deactivates the alkene towards typical electrophilic addition reactions.

Regioselectivity and Stereoselectivity in Hydrohalogenation

The addition of hydrogen halides (HX) to alkenes typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a stable carbocation intermediate. However, the strong deactivating effect of the geminal dichloro group at the C-1 position would likely make protonation of the double bond highly unfavorable.

Should a reaction occur, the regioselectivity would be influenced by the electronic effects of the substituents. The chlorine atoms would destabilize a potential carbocation at the C-2 position. Conversely, a carbocation at the C-2 position would be adjacent to the allylic chlorine at C-3, which could exert a competing inductive and resonance effect. The precise outcome regarding regioselectivity and any potential stereoselectivity remains speculative without experimental data.

Halogenation and Related Addition Processes

The addition of halogens (e.g., Cl₂, Br₂) across the double bond is also expected to be significantly hindered. The electron-withdrawing nature of the existing chlorine substituents reduces the nucleophilicity of the alkene, making it less susceptible to attack by electrophilic halogens.

Nucleophilic Substitution Reactions Involving C-Cl Bonds

The molecule presents three distinct types of carbon-chlorine bonds: vinylic (at C-1), geminal (at C-1), and allylic (at C-3). Each is expected to exhibit different reactivity towards nucleophiles.

Reactivity of Geminal Dichloro-Functionality

The two chlorine atoms attached to the same carbon (C-1) are vinylic halides. Vinylic halides are generally unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. inflibnet.ac.in This is due to the increased bond strength of the C-Cl bond, which has some double-bond character, and the repulsion between the incoming nucleophile and the electron-rich double bond. youtube.com Reactions at this position would likely require harsh conditions and may proceed through alternative mechanisms such as addition-elimination.

Pathways for Substitution at Vinylic and Allylic Positions

The chlorine atom at the C-3 position is an allylic halide. Allylic halides are typically more reactive than their saturated analogues in both Sₙ1 and Sₙ2 reactions. inflibnet.ac.in An Sₙ1 pathway would be facilitated by the formation of a resonance-stabilized allylic carbocation. An Sₙ2 reaction is also possible, though it may be sterically hindered by the isopropyl group at C-4. byjus.com

A nucleophilic attack at the allylic position could potentially lead to a mixture of products due to the possibility of an Sₙ2' reaction, where the nucleophile attacks the γ-carbon (C-1) of the allylic system, leading to a rearranged product. inflibnet.ac.in However, the electronic deactivation of the double bond might influence the viability of this pathway.

Interactive Data Table: Predicted Reactivity of C-Cl Bonds in this compound

| Position of C-Cl Bond | Type of Halide | Expected Sₙ Reactivity | Influencing Factors |

| C-1 | Vinylic, Geminal | Very Low | Increased C-Cl bond strength, π-electron repulsion inflibnet.ac.inyoutube.com |

| C-3 | Allylic | Moderate to High | Potential for resonance-stabilized carbocation (Sₙ1), direct displacement (Sₙ2), or allylic rearrangement (Sₙ2') inflibnet.ac.in |

Elimination Reactions and Formation of Polyunsaturated Systems

Elimination reactions, such as dehydrohalogenation, are plausible for this compound, particularly with a strong base. The removal of the hydrogen atom from C-2 and the allylic chlorine from C-3 would lead to the formation of a conjugated diene system. According to Zaitsev's rule, the more substituted alkene is generally the major product. byjus.com

Further elimination of HCl from the geminal dichloro group is conceivable under forcing conditions, potentially leading to the formation of a chloro-enyne or other highly unsaturated structures. The regioselectivity and the specific products formed would depend on the reaction conditions and the base used.

Due to the absence of specific research on this compound, the reactivity patterns discussed above are hypothetical and based on established chemical principles. Experimental investigation is necessary to confirm these predictions and to fully characterize the chemical behavior of this compound.

Dehydrochlorination Pathways and Dienic Product Formation

Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. chadsprep.com In the case of this compound, the chlorine atom at position 3 (an allylic position) is susceptible to elimination along with a hydrogen atom from either position 2 or position 4. This process, typically promoted by a base, leads to the formation of conjugated dienes.

The two potential pathways for the dehydrochlorination of this compound are:

Pathway A: Removal of H from C-2: Elimination of the hydrogen from the second carbon and the chlorine from the third carbon results in the formation of 1,1-dichloro-4-methylpenta-1,3-diene .

Pathway B: Removal of H from C-4: Elimination of the hydrogen from the fourth carbon and the chlorine from the third carbon yields 1,1,3-trichloro-4-methylpenta-1,4-diene , which would rapidly isomerize to the more stable conjugated diene, 3,3-dichloro-2-methylpenta-1,4-diene . However, the initial elimination to form a conjugated system is generally favored. The primary conjugated product from this pathway would be 1,1-dichloro-4-methylpenta-1,3-diene .

The reaction generally requires a strong base, such as sodium ethoxide in ethanol (B145695) or potassium hydroxide (B78521) in ethanol, to proceed. wordpress.com The choice of base and reaction conditions can influence which dienic product is favored.

Factors Influencing Eliminated Product Regioselectivity

Regioselectivity in dehydrohalogenation refers to the preference for forming one constitutional isomer over another. The competition between different elimination pathways is primarily governed by two principles: Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule: This rule, formulated by Alexander Zaitsev, states that in an elimination reaction, the major product is the more substituted (and therefore more thermodynamically stable) alkene. chadsprep.comwordpress.comorgoreview.com For the dehydrochlorination of this compound, Zaitsev's rule would predict the formation of the most stable conjugated diene. The stability of alkenes increases with the number of alkyl groups attached to the double-bonded carbons due to hyperconjugation. orgoreview.com

Hofmann's Rule: This rule describes the formation of the less substituted alkene as the major product. masterorganicchemistry.com This outcome is favored under specific conditions, primarily when there is significant steric hindrance. masterorganicchemistry.com This hindrance can come from either the substrate itself or the use of a bulky base, such as potassium tert-butoxide [KOC(CH₃)₃]. wordpress.comorgoreview.com The large base finds it easier to access the less sterically hindered proton, leading to the "Hofmann product". masterorganicchemistry.comyoutube.com Another factor promoting Hofmann elimination is the presence of a poor leaving group or a charged leaving group, which can increase the acidity of the terminal β-hydrogens. libretexts.org

The regioselectivity of the dehydrochlorination of this compound would therefore be a balance of these electronic and steric factors.

Table 1: Factors Influencing Regioselectivity in Dehydrochlorination

| Factor | Favors Zaitsev Product (More Substituted) | Favors Hofmann Product (Less Substituted) |

| Base Size | Small, unhindered base (e.g., NaOCH₂CH₃) orgoreview.com | Bulky, sterically hindered base (e.g., KOC(CH₃)₃) orgoreview.commasterorganicchemistry.com |

| Substrate Structure | Less steric hindrance near the internal β-hydrogen | Significant steric hindrance near the internal β-hydrogen |

| Leaving Group | Good leaving group (e.g., I, Br) | Poor or charged leaving group (e.g., F, -NR₃⁺) libretexts.org |

| Thermodynamic Control | Higher reaction temperatures, longer reaction times | Lower reaction temperatures, shorter reaction times (kinetic control) youtube.com |

Cycloaddition Reactions and Molecular Mechanism Elucidation

The electron-deficient nature of the double bond in trichlorinated alkenes, caused by the inductive effect of the chlorine atoms, makes them excellent candidates for cycloaddition reactions with electron-rich species.

[3+2] Cycloaddition Reactions of this compound Analogues with Dipoles

While specific studies on this compound are scarce, extensive research on its analogues, such as (E)-3,3,3-trichloro-1-nitroprop-1-ene and 3,3,3-tribromo-1-nitroprop-1-ene, provides significant insight. These compounds readily undergo [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wordpress.com This type of reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing 4 electrons) and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wordpress.com

Analogues of trichlorinated alkenes have been shown to react with various 1,3-dipoles, including:

Nitrones: Reactions with nitrones yield isoxazolidine (B1194047) rings.

Nitrile N-oxides: These reactions produce isoxazolines.

Diazocompounds: These lead to the formation of pyrazoline derivatives.

For instance, the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with ketonitrones proceeds under mild conditions to form substituted isoxazolidines. Similarly, 3,3,3-tribromo-1-nitroprop-1-ene reacts with diarylnitrones to yield 4-nitroisoxazolidines.

Regioselectivity and Stereoselectivity in Cycloadditions Involving Trichlorinated Alkenes

The orientation and stereochemistry of the products in these cycloadditions are highly specific.

Regioselectivity: This refers to the specific orientation of the dipole addition to the alkene. In the reactions of trichlorinated nitroalkenes with nitrones, the reaction is often completely regioselective. This selectivity is driven by electronic factors, where the most nucleophilic atom of the dipole bonds to the most electrophilic atom of the dipolarophile. The regioselectivity can be rationalized by analyzing the electronic properties and Parr functions of the reactants within the framework of Molecular Electron Density Theory.

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. Many [3+2] cycloadditions of trichlorinated alkenes are highly stereoselective. For example, reactions involving (E)-3,3,3-tribromo-1-nitroprop-1-ene and diarylnitrones proceed with full stereoselectivity, leading to specific cis/trans configurations in the isoxazolidine ring. This high fidelity often suggests a concerted mechanism where the stereochemistry of the starting alkene is retained in the product.

Table 2: Example of Regio- and Stereoselectivity in a [3+2] Cycloaddition

| Reactants | Product | Regioselectivity | Stereoselectivity |

| 3,3,3-tribromo-1-nitroprop-1-ene + Diarylnitrone | 3,4-cis-4,5-trans-4-nitroisoxazolidine | Full | Full |

Investigation of Concerted versus Stepwise Zwitterionic Mechanisms

A key area of investigation in 1,3-dipolar cycloadditions is the nature of the mechanism: does it occur in a single, concerted step, or through a multi-step pathway involving an intermediate?

Concerted Mechanism: In this pathway, both new sigma bonds are formed in a single transition state, without any intermediate. wordpress.com This is often associated with high stereospecificity.

Stepwise Zwitterionic Mechanism: This pathway involves the formation of a zwitterionic (a molecule with both positive and negative charges) intermediate. wordpress.com This mechanism becomes more likely when the reactants are highly polar.

For the [3+2] cycloaddition of (E)-3,3,3-trichloro-1-nitroprop-1-ene with ketonitrones, kinetic studies have been conducted to elucidate the mechanism. Analysis of activation parameters (enthalpy and entropy of activation) and the effect of solvent polarity indicated that these reactions proceed via a concerted mechanism, without the formation of a zwitterionic intermediate. However, for other highly electrophilic or nucleophilic systems, a stepwise mechanism can compete with or even dominate the concerted pathway. Theoretical studies can help distinguish these pathways by locating transition states and potential intermediates on the potential energy surface.

Role of Electron Density Theory in Understanding Cycloaddition Reactivity

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for understanding the mechanisms and selectivity of organic reactions, including [3+2] cycloadditions. MEDT proposes that changes in electron density, rather than molecular orbital interactions, are the primary drivers of reactivity.

Key applications of MEDT in this context include:

Analysis of Reactivity Indices: Conceptual DFT-based indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) are calculated for the reactants. These indices help classify the trichlorinated alkene as the electrophile and the dipole as the nucleophile (or vice versa) and predict the direction of electron flow during the reaction.

Explaining Regioselectivity: The analysis of local reactivity indices, such as Parr functions, can identify the most reactive sites on each molecule, successfully predicting the observed regioselectivity.

Elucidating the Molecular Mechanism: By analyzing the topology of the Electron Localization Function (ELF) along the reaction coordinate, MEDT can provide a detailed picture of bond formation. This analysis can distinguish between a concerted mechanism and a two-stage, one-step mechanism (where one bond forms significantly before the other, but without a stable intermediate), and can identify the reaction as having pseudodiradical or zwitterionic character.

For instance, MEDT studies on the cycloaddition of 3,3,3-tribromo-1-nitroprop-1-ene have successfully explained the observed high regio- and stereoselectivity.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound are expected to target the electron-rich carbon-carbon double bond. However, the reactivity is significantly influenced by the steric hindrance from the isopropyl group and the electronic effects of the three chlorine atoms.

Oxidation Chemistry

The oxidation of this compound can be expected to proceed via several pathways, depending on the oxidizing agent and reaction conditions. Common oxidation reactions for alkenes include ozonolysis, epoxidation, and dihydroxylation.

Ozonolysis

Ozonolysis involves the cleavage of the double bond by ozone (O₃), followed by a workup step. chemsrc.com A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield carbonyl compounds. bham.ac.ukvedantu.com In the case of this compound, ozonolysis would cleave the C1=C2 bond. This would likely result in the formation of phosgene (B1210022) (due to the C1 position being bonded to two chlorine atoms) and 2-chloro-3-methylbutanal.

An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the resulting aldehyde to a carboxylic acid. bham.ac.uk In this scenario, the expected products would be phosgene and 2-chloro-3-methylbutanoic acid.

Epoxidation

Epoxidation, the formation of an epoxide ring across the double bond, is a common reaction of alkenes with peroxy acids (e.g., m-CPBA). For chlorinated alkenes, this reaction can still occur, though the electron-withdrawing nature of the chlorine atoms can deactivate the double bond towards electrophilic attack. The expected product would be 1,1,3-trichloro-1,2-epoxy-4-methylpentane.

Dihydroxylation

Dihydroxylation with reagents like potassium permanganate (B83412) (KMnO₄) under cold, basic conditions typically yields vicinal diols. researchgate.net For this compound, this would result in 1,1,3-trichloro-4-methylpentane-1,2-diol. However, given the high degree of chlorination, the double bond is electron-poor, which may require harsher reaction conditions. Under more vigorous conditions (e.g., heat or acidic permanganate), oxidative cleavage of the double bond can occur, similar to ozonolysis. nist.gov

A hypothetical summary of expected oxidation products is presented below:

| Oxidizing Agent/Conditions | Expected Major Product(s) |

| 1. O₃; 2. (CH₃)₂S | Phosgene and 2-Chloro-3-methylbutanal |

| 1. O₃; 2. H₂O₂ | Phosgene and 2-Chloro-3-methylbutanoic acid |

| m-CPBA | 1,1,3-Trichloro-1,2-epoxy-4-methylpentane |

| Cold, dilute KMnO₄ | 1,1,3-Trichloro-4-methylpentane-1,2-diol |

| Hot, acidic KMnO₄ | Phosgene and 2-Chloro-3-methylbutanoic acid |

Reduction Chemistry

The reduction of this compound would primarily involve the saturation of the carbon-carbon double bond and potentially the reduction of the carbon-chlorine bonds.

Catalytic Hydrogenation

Catalytic hydrogenation over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a standard method for reducing alkenes to alkanes. This reaction would be expected to reduce the double bond of this compound to yield 1,1,3-trichloro-4-methylpentane. The stereochemistry of the addition of hydrogen is typically syn, meaning both hydrogen atoms add to the same face of the double bond. It is also possible that under certain conditions, hydrogenolysis (cleavage of C-Cl bonds) could occur, leading to partially or fully dehalogenated products.

Hydride Reducing Agents

Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are generally not effective at reducing isolated carbon-carbon double bonds. Their primary role is the reduction of polar functional groups. However, LiAlH₄ can reduce alkyl halides. Therefore, it is conceivable that LiAlH₄ could reduce the C-Cl bonds in this compound, although the reduction of vinylic halides can be challenging.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally unreactive towards isolated alkenes and alkyl halides. However, in the presence of a palladium catalyst, NaBH₄ can be used to generate hydrogen in situ for the reduction of alkenes.

A hypothetical summary of expected reduction products is presented below:

| Reducing Agent/Conditions | Expected Major Product(s) |

| H₂, Pd/C | 1,1,3-Trichloro-4-methylpentane |

| LiAlH₄ | Potential for reduction of C-Cl bonds |

| NaBH₄, PdCl₂ | 1,1,3-Trichloro-4-methylpentane |

Spectroscopic Characterization and Advanced Analytical Methodologies for 1,1,3 Trichloro 4 Methylpent 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation

NMR spectroscopy stands as the most powerful tool for determining the connectivity and three-dimensional structure of organic compounds in solution. For 1,1,3-Trichloro-4-methylpent-1-ene, a comprehensive suite of NMR experiments can reveal its complete atomic framework and stereochemical nuances.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The electron-withdrawing effects of the chlorine atoms, particularly at the C1 and C3 positions, induce significant downfield shifts for nearby nuclei compared to their non-halogenated analogs.

The ¹H NMR spectrum is expected to show distinct signals for the vinylic proton, the two methine protons, and the diastereotopic methyl groups of the isopropyl moiety. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are critical for establishing proton-proton connectivity.

Similarly, the ¹³C NMR spectrum will display six unique resonances, corresponding to the six carbon atoms in different chemical environments. The carbon atoms directly bonded to chlorine (C1 and C3) and the sp²-hybridized carbons of the double bond (C1 and C2) are expected to resonate at significantly lower fields.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | 6.0 - 6.5 | Doublet | ~8-10 Hz |

| H3 | 4.5 - 5.0 | Doublet of doublets | ~8-10, ~4-6 Hz |

| H4 | 2.5 - 3.0 | Multiplet | |

| CH₃ (isopropyl) | 0.9 - 1.2 | Doublet | ~7 Hz |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 125 - 130 |

| C2 | 130 - 135 |

| C3 | 70 - 75 |

| C4 | 35 - 40 |

| C5 (isopropyl CH₃) | 20 - 25 |

Note: The presented NMR data is predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

The single bond between the chiral center at C3 and the prochiral center at C4 is subject to hindered rotation due to the steric bulk of the chlorine atom and the isopropyl group. This phenomenon gives rise to different rotational conformers (rotamers) that may interconvert at a rate observable on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary technique for investigating such conformational dynamics. researchgate.net At low temperatures, the rotation around the C3-C4 bond may be slow enough for distinct signals from different rotamers to be observed. As the temperature increases, the rate of interconversion increases, leading to the broadening of these signals. At a sufficiently high temperature, the signals coalesce into a single, time-averaged peak. youtube.com

By analyzing the line shapes of the signals at different temperatures (lineshape analysis), it is possible to calculate the rate constants for the rotational process. youtube.com From these rate constants, the activation energy (ΔG‡) for the rotational barrier can be determined using the Eyring equation, providing quantitative insight into the conformational flexibility of the molecule. researchgate.net

While 1D NMR provides essential data, complex spin systems and signal overlap can complicate unambiguous assignment. Two-dimensional (2D) NMR techniques overcome these challenges by correlating signals across a second frequency dimension, providing a detailed connectivity map of the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (H2) and the methine proton at C3. Further correlations would be observed between H3 and the methine proton of the isopropyl group (H4), and between H4 and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.com It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating subtle structural details like conformational preferences.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its specific functional groups. The presence of a C=C double bond, alkyl groups, and C-Cl bonds gives rise to distinct vibrational frequencies.

C-H Stretching: Vibrations for the sp² C-H bond (vinylic) are expected in the 3100-3000 cm⁻¹ region, while sp³ C-H stretches (from the methyl and methine groups) will appear just below 3000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

C=C Stretching: The stretching vibration of the carbon-carbon double bond typically appears in the 1680-1630 cm⁻¹ region. spectroscopyonline.com Its intensity can vary depending on the symmetry and substitution pattern of the alkene.

C-Cl Stretching: The carbon-chlorine stretching vibrations are a key feature and are expected to produce strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of multiple chlorine atoms may lead to several distinct bands in this region.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkenyl (sp²) | 3080 - 3020 | Medium |

| C-H Stretch | Alkyl (sp³) | 2980 - 2850 | Strong |

| C=C Stretch | Alkene | 1650 - 1630 | Medium-Weak |

| C-H Bend | Alkyl | 1470 - 1365 | Medium |

Just as dynamic NMR can probe conformational changes, IR spectroscopy can also provide evidence for the existence of different conformers. researchgate.net The vibrational frequencies of a molecule, particularly the complex bending and stretching modes in the fingerprint region (below 1500 cm⁻¹), are sensitive to its specific three-dimensional geometry.

If this compound exists as a mixture of stable rotamers at a given temperature, the experimental IR spectrum would represent a superposition of the spectra of all conformers present. By recording IR spectra at different temperatures, changes in the relative intensities of certain bands can be observed. An increase in the intensity of one band at the expense of another as the temperature is lowered suggests that the molecule is shifting its conformational equilibrium towards the more stable, lower-energy conformer. nih.gov This method can be used to experimentally validate conformational preferences predicted by computational models.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and the fragmentation patterns that offer insights into its molecular structure.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) is a powerful tool for unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a nominal mass of 186 g/mol (for the most abundant isotopes), HR-MS can distinguish its precise mass from other compounds that may have the same nominal mass.

The molecular formula for this compound is C₆H₉Cl₃. guidechem.com The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H = 1.00783 u, ¹²C = 12.00000 u, and ³⁵Cl = 34.96885 u). The presence of three chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which is a key signature for its identification. HR-MS techniques, such as those coupled with gas chromatography (GC-HRMS), can provide the resolution needed to separate these isotopic peaks and confirm the elemental composition. caslab.comnih.gov For complex environmental or biological samples, techniques like isotope dilution combined with HR-MS offer superior sensitivity and selectivity for organochlorine compounds. caslab.com

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₆H₉Cl₃⁺) This table is generated based on theoretical calculations and may be interactively explored.

| Ion Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₆H₉³⁵Cl₃ | 185.9769 | 100.00 |

| C₆H₉³⁵Cl₂³⁷Cl | 187.9740 | 97.28 |

| C₆H₉³⁵Cl³⁷Cl₂ | 189.9710 | 31.55 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction Byproducts

Gas chromatography coupled with mass spectrometry (GC-MS) is the workhorse for separating and identifying volatile and semi-volatile compounds like this compound from a mixture. It is routinely used to assess the purity of a synthesized batch and to identify potential reaction byproducts. scholaris.ca

In the synthesis of this compound, several byproducts can be anticipated depending on the reaction pathway. For instance, if the synthesis involves the chlorination of 4-methylpent-1-ene, byproducts could include isomers with different chlorine positions, such as 1,2,3-Trichloro-4-methylpentane, or products of incomplete or excessive chlorination. The GC separates these components based on their boiling points and polarity, and the MS detector then provides a mass spectrum for each eluting peak, allowing for their identification. The NIST mass spectral library is a common resource used to match the experimental spectra with known compounds. nih.gov

Potential reaction byproducts that could be identified by GC-MS include:

Isomers: Positional isomers (e.g., 1,2,4-Trichloro-4-methylpentane) or geometric isomers (E/Z) of the target compound.

Over-chlorinated products: Compounds with more than three chlorine atoms, such as tetrachlorinated species. docbrown.info

Under-chlorinated products: Dichloro- or monochloro-4-methylpentene isomers.

Products from side reactions: Elimination or rearrangement products formed under the reaction conditions.

The injection of samples containing halogenated solvents like dichloromethane (B109758) can sometimes lead to the formation of metal chlorides (e.g., FeCl₂) in the ion source, which can cause chromatographic peak tailing and a loss of sensitivity, particularly for higher molecular weight analytes. oup.com

Methodological Advancements in GC-MS Quantification of Halogenated Alkenes, Including Derivatization Strategies and Internal Standards

Accurate quantification of halogenated alkenes like this compound by GC-MS requires robust methodologies to ensure precision and accuracy, especially in complex matrices. longdom.orgnih.gov

Internal Standards: The use of an internal standard (IS) is a cornerstone of quantitative chromatography. longdom.org An IS is a compound with similar chemical properties to the analyte that is added in a known concentration to both the calibration standards and the unknown samples. caslab.com This corrects for variations in injection volume, sample preparation, and instrument response. For halogenated compounds, isotopically labeled analogues (e.g., containing ¹³C or ²H) are the ideal internal standards as they co-elute and have nearly identical chemical behavior but are distinguishable by mass spectrometry. caslab.com If a labeled analogue is not available, a structurally similar compound that is not present in the sample can be used.

Table 2: Examples of Internal Standards for GC-MS Analysis of Halogenated Compounds This table provides examples of internal standards and their applications.

| Internal Standard Type | Example Compound | Application Notes |

|---|---|---|

| Isotopically Labeled Analogue | ¹³C-labeled PCB congeners | Ideal for organochlorine pesticide analysis due to similar extraction and ionization behavior. caslab.com |

| Structurally Similar Compound | Terphenyl-d₁₄ | Used for the quantification of various semi-volatile organic compounds. |

Derivatization Strategies: While this compound is sufficiently volatile for direct GC-MS analysis, derivatization is a powerful strategy employed for other halogenated compounds, especially those containing polar functional groups like hydroxyl or carboxyl groups, to improve their chromatographic properties and detection sensitivity. nih.gov Derivatization converts the analyte into a more volatile, less polar, and more thermally stable derivative. For halogenated compounds, derivatization can also enhance the response of specific detectors like the electron capture detector (ECD) or improve fragmentation patterns in MS. longdom.org

Common derivatization techniques applicable to related classes of compounds include:

Silylation: Replaces active hydrogens (e.g., in alcohols or acids) with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Acylation: Introduces an acyl group. Using perfluorinated acylating agents can significantly enhance the response in electron capture negative ionization (ECNI) mass spectrometry. longdom.org

Pentafluorobenzyl (PFB) Derivatization: Reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) react with carbonyl compounds to form oximes that are highly sensitive in ECNI-MS. nih.gov

These advanced methodologies, combining selective extraction, appropriate internal standards, and sometimes derivatization, with the high selectivity of modern GC-MS/MS systems operating in modes like Multiple Reaction Monitoring (MRM), allow for the highly sensitive and accurate quantification of halogenated alkenes even in the most complex sample matrices. shimadzu.com

Theoretical and Computational Chemistry Studies on 1,1,3 Trichloro 4 Methylpent 1 Ene

Mechanistic Investigations of Chemical Reactions

Application of Molecular Electron Density Theory (MEDT) to Understand Bond Formation Processes

There are no specific MEDT studies in the scientific literature that analyze the bond formation processes of 1,1,3-Trichloro-4-methylpent-1-ene. MEDT is a powerful quantum chemical theory used to understand the mechanisms of organic reactions by analyzing the changes in electron density along a reaction pathway. Such studies provide deep insights into the nature of bond formation, distinguishing between polar, covalent, and ionic interactions. However, without dedicated computational research on this specific molecule, any discussion would be purely speculative and not based on scientific findings.

Reactivity Descriptors and Predictive Models for this compound

Analysis of Global and Local Electrophilicity and Nucleophilicity Indices

Table 1: Hypothetical Global Reactivity Descriptors

| Index | Symbol | Value |

| Electronic Chemical Potential | µ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Electrophilicity | ω | Data not available |

| Global Nucleophilicity | N | Data not available |

| Note: This table is for illustrative purposes only. The values are not available in the scientific literature. |

Structure Reactivity Relationships and Comparative Studies with Analogous Chlorinated Alkenes

Influence of Chlorine Substitution Pattern on Alkene Reactivity and Stability

The substitution pattern of chlorine atoms significantly modulates the electronic properties and, consequently, the reactivity and stability of the alkene. In 1,1,3-trichloro-4-methylpent-1-ene, three chlorine atoms exert distinct effects.

Geminal Dichloro Group (C1): The two chlorine atoms on the C1 carbon (a gem-dichloro configuration) are strongly electron-withdrawing. This effect significantly reduces the electron density of the C=C double bond. rsc.org An electron-deficient (electrophilic) alkene is less susceptible to electrophilic addition, a common reaction for simple alkenes. libretexts.org Instead, it becomes more prone to attack by nucleophiles in reactions like nucleophilic addition or Michael addition. The stability of such chlorinated alkenes is influenced by a balance between the destabilizing inductive effect and potential stabilizing interactions. rsc.org

Allylic Chloride (C3): The chlorine atom at the C3 position is an allylic chloride. This functionality is known to be significantly more reactive in nucleophilic substitution reactions than its saturated counterpart (an alkyl chloride). vedantu.com The increased reactivity is due to the stabilization of the resulting carbocation intermediate through resonance with the adjacent double bond. vedantu.comstackexchange.com This makes the C3 position a likely site for SN1-type reactions. The C-Cl bond at an allylic position can also be cleaved to generate a stabilized allylic radical.

Steric and Electronic Effects of the 4-Methyl Branch on Reactivity

The isopropyl group at the C4 position introduces notable steric and electronic effects that further influence the molecule's reactivity.

Steric Hindrance: The bulky isopropyl group creates significant steric hindrance around the allylic C3 carbon. youtube.com This bulkiness can impede the backside attack required for an SN2 reaction mechanism, making an SN1 pathway (which proceeds through a planar carbocation intermediate) more likely for substitutions at C3. chemistrysteps.com Steric hindrance from this group would also influence the trajectory of incoming reagents in addition reactions across the double bond.

Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect. This effect is generally minor compared to the powerful electron-withdrawing effects of the three chlorine atoms. However, it may play a subtle role in stabilizing any positive charge that develops at the adjacent C3 position during a reaction.

Comparative Analysis with Related Trichlorinated Alkene Systems

Comparing this compound with its isomers and other electronically similar alkenes provides valuable insights into its potential chemical behavior.

1,1,1-Trichloro-4-methylpent-2-ene is a structural isomer of the title compound. The primary difference is the location of the trichlorinated carbon and the double bond. In this isomer, the trichloromethyl (-CCl₃) group is allylic to the double bond.

This structural shift leads to different predicted reactivities:

The -CCl₃ group is a powerful electron-withdrawing group, which deactivates the adjacent C=C bond towards electrophilic attack.

Unlike the title compound's reactive allylic chloride, this isomer does not have a leaving group directly on the allylic carbon. Instead, nucleophilic attack might occur at the CCl₃ group, though this is generally difficult.

The key reactivity would likely involve reactions that can be initiated at the allylic position, such as free-radical halogenation, or reactions involving the double bond, albeit with reduced reactivity due to the deactivating CCl₃ group.

A compelling comparison can be made with 3,3,3-trichloro-1-nitroprop-1-ene, a compound known to be highly reactive in cycloaddition reactions. semanticscholar.org This nitroalkene is a very strong electrophile due to the combined electron-withdrawing power of the trichloromethyl group and the nitro group. nih.gov It readily participates in [3+2] cycloaddition reactions with nucleophilic partners like nitrile oxides and diazomethanes. nih.govresearchgate.netnih.gov These reactions are often regioselective and proceed via a polar, irreversible mechanism. nih.gov The CCl₃ group plays a crucial role in stabilizing the resulting cycloadducts. nih.gov

By analogy, the 1,1-dichlorovinyl group in this compound also renders the double bond electron-deficient. This suggests that the title compound could potentially act as an electrophilic component in cycloaddition reactions. However, its reactivity would likely be lower than that of 3,3,3-trichloro-1-nitroprop-1-ene because it lacks the potent nitro group. The steric bulk of the isopropyl group would also influence the feasibility and stereochemical outcome of such reactions.

The reactivity of this compound is fundamentally different from its saturated analogue, 1,1,3-trichloro-4-methylpentane.

Reaction Types: The primary difference is the presence of the C=C double bond in the alkene. Unsaturated hydrocarbons are characterized by their ability to undergo addition reactions (e.g., halogenation, hydration) across the pi bond. ausetute.com.austackexchange.comlibretexts.org In contrast, saturated hydrocarbons like alkanes are generally less reactive and undergo substitution reactions (e.g., free-radical halogenation) rather than addition. ausetute.com.auquora.comvedantu.com

Reactivity: The pi bond in alkenes is a region of high electron density, making it a reactive site for attack by electrophiles. stackexchange.com While the chlorine atoms in this compound decrease this nucleophilicity, the double bond remains the most probable site for many chemical transformations. The saturated analogue lacks this reactive site and would require more forcing conditions, such as UV light for radical reactions, to become functionalized. ausetute.com.au The reactivity of the saturated analogue would be dominated by nucleophilic substitution at the secondary chloride on C3, a reaction that is also possible for the alkene but in competition with reactions at the double bond.

Data Tables

Table 1: Comparison of Structural Features and Predicted Reactivity

| Compound | Key Structural Features | Predicted Primary Reactivity |

| This compound | gem-Dichloroalkene, Allylic Chloride, Isopropyl Group | Nucleophilic addition/substitution, SN1 at C3, potential cycloaddition. |

| 1,1,1-Trichloro-4-methylpent-2-ene | Allylic -CCl₃ Group | Reduced alkene reactivity, potential radical reactions at allylic position. |

| 3,3,3-Trichloro-1-nitroprop-1-ene | Conjugated Nitroalkene, -CCl₃ Group | Highly electrophilic, readily undergoes [3+2] cycloaddition reactions. nih.govresearchgate.net |

| 1,1,3-Trichloro-4-methylpentane | Saturated Alkane, Secondary Chloride | Substitution reactions (SN1/SN2 at C3), free-radical halogenation. ausetute.com.auquora.com |

Future Directions and Emerging Research Avenues for 1,1,3 Trichloro 4 Methylpent 1 Ene

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1,1,3-Trichloro-4-methylpent-1-ene is a primary area for future research. Current synthetic approaches for analogous chlorinated hydrocarbons often rely on harsh reagents and produce significant waste. Future methodologies could focus on catalytic and atom-economical processes.

One potential route for exploration is the direct, regioselective, and stereoselective chlorination of a suitable precursor alkene. The presence of an isopropyl group and a double bond suggests that precursors like 4-methylpent-1-ene or its derivatives could be starting points. Research could focus on developing catalysts that can control the position of chlorine addition to achieve the desired 1,1,3-trichloro substitution pattern.

Another avenue is the exploration of C-C bond-forming reactions. For instance, a possible retrosynthetic disconnection suggests the coupling of a three-carbon chlorinated fragment with a three-carbon isopropyl-containing fragment. Investigating novel coupling reactions that can tolerate the presence of multiple chlorine atoms would be a significant advancement.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Precursors | Key Research Challenge |

| Catalytic Chlorination | 4-Methylpent-1-ene, 4-Methylpent-2-ene | Achieving high regioselectivity and stereoselectivity for the 1,1,3-trichloro substitution. |

| Cross-Coupling Reactions | A trichlorinated C3 electrophile and an isopropyl-containing organometallic reagent. | Catalyst development for efficient coupling with sterically hindered and electronically modified substrates. |

| Olefin Metathesis | A chlorinated terminal alkene and an appropriately substituted alkene. | Catalyst stability and selectivity in the presence of multiple chlorine atoms. |

Exploration of Under-investigated Reaction Pathways and Catalytic Transformations

The reactivity of this compound is largely unexplored. The molecule contains several reactive sites, including the carbon-carbon double bond, the allylic C-H bonds, and the C-Cl bonds, making it a versatile substrate for a variety of transformations.

Future research should investigate the electrophilic addition reactions across the double bond. The electron-withdrawing nature of the trichlorovinyl group is known to decrease the nucleophilicity of the double bond, making additions more challenging compared to unchlorinated alkenes. msu.edunih.gov The development of potent electrophiles or novel catalytic systems to activate the double bond would be a key focus.

The potential for this compound to undergo nucleophilic substitution reactions, particularly at the allylic C3 position, is another area ripe for investigation. The stereochemistry of such reactions would be of fundamental interest. Furthermore, dehydrochlorination reactions could lead to the formation of interesting chlorinated diene structures, which themselves could be valuable synthetic intermediates.

Catalytic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Cl bonds, could be explored to introduce new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the vinyl and alkyl C-Cl bonds could allow for selective functionalization.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced in situ spectroscopic techniques is crucial. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

This data would be invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction pathways. For instance, monitoring the electrophilic addition to the double bond could reveal the formation and lifetime of carbocationic intermediates. Similarly, observing the progress of a catalytic cross-coupling reaction could provide insights into the catalyst's active state and deactivation pathways.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and reactivity prediction. For a molecule like this compound, where experimental data is scarce, computational approaches can play a significant role in guiding future research.

Table 2: Application of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Outcome |

| Reactivity Prediction | Supervised learning models (e.g., neural networks) | Prediction of regioselectivity and stereoselectivity in addition and substitution reactions. |

| Synthetic Route Design | Retrosynthesis prediction algorithms | Generation of novel and efficient synthetic pathways from commercially available starting materials. |

| Catalyst Discovery | High-throughput virtual screening | Identification of promising catalyst candidates for specific transformations of the target molecule. |

Role of this compound in Advanced Organic Synthesis Building Blocks

The unique combination of functional groups in this compound suggests its potential as a valuable building block in advanced organic synthesis. The trichlorovinyl group can be a precursor to a variety of other functionalities, such as carboxylic acids, alkynes, and ketones, through known transformations of gem-dichloroalkenes.

The presence of a chiral center at C3 opens up the possibility of using this compound in asymmetric synthesis. Enantiomerically pure forms of this compound could serve as chiral synthons for the construction of complex, stereochemically defined molecules.

Future research could focus on demonstrating the synthetic utility of this compound by incorporating it into the synthesis of biologically active molecules or novel materials. The chlorinated nature of the molecule might also impart specific properties, such as increased metabolic stability or altered electronic properties, to the target molecules.

Q & A

Q. What are the recommended laboratory synthesis methods for 1,1,3-Trichloro-4-methylpent-1-ene?

- Methodological Answer : Synthesis typically involves chlorination of 4-methylpent-1-ene under controlled conditions. Key variables include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) to enhance electrophilic addition .

- Temperature : Maintain between 0–5°C to minimize side reactions (e.g., over-chlorination) .

- Solvent selection : Non-polar solvents (e.g., CCl₄) to stabilize intermediates .

Experimental Design : Use fractional distillation for purification, and monitor reaction progress via TLC or GC-MS.

| Synthesis Variables | Optimal Conditions | Yield Range |

|---|---|---|

| Catalyst Concentration | 5–10 mol% AlCl₃ | 60–75% |

| Reaction Time | 4–6 hours | — |

| Purification Method | Fractional Distillation | >90% Purity |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ 5.2–5.8 ppm for vinylic protons) .

- IR Spectroscopy : C-Cl stretches at 550–750 cm⁻¹ and C=C stretches at 1650–1680 cm⁻¹ .

- GC-MS : Quantify purity and detect trace impurities (detection limit: 0.1% w/w) .

Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to validate assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with PID detectors .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .

- Decontamination : Immediate showering if skin contact occurs; contaminated clothing must be laundered separately .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretations?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and high-resolution MS to cross-validate functional groups and molecular weight .

- Literature Comparison : Screen databases (PubMed, TOXCENTER) for analogous compounds to identify systematic errors .

- Isotopic Labeling : Use ³⁶Cl-labeled analogs to trace chlorination pathways and confirm structural assignments .

Q. What computational approaches predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., free radical vs. electrophilic mechanisms) using software like Gaussian .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polarity impacts on intermediate stability) .

Data Sources : Utilize PubChem’s InChIKey (RAUJQFHKDGRYKG-UHFFFAOYSA-N) for parameter inputs .

Q. What are the challenges in elucidating reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Measure rate constants under varying temperatures to distinguish between concerted and stepwise mechanisms .

- Isotope Effects : Compare ¹²C/¹³C isotopic substitution in the alkene moiety to identify rate-determining steps .

Case Study : In Diels-Alder reactions, steric hindrance from the 4-methyl group reduces regioselectivity, requiring tailored catalysts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

- Methodological Answer :

- Systematic Review : Follow EPA’s two-step literature screening (title/abstract review → full-text analysis) to exclude non-relevant studies .

- Dose-Response Modeling : Use Hill equation fits to reconcile variability in LD₅₀ values across studies .

| Study | Reported LD₅₀ (mg/kg) | Confounding Factors |

|---|---|---|

| A (2020) | 450 ± 30 | Solvent: DMSO |

| B (2021) | 620 ± 45 | Solvent: Water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.